molecular formula C8H12Cl2N2O2 B015404 (3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione CAS No. 1333325-25-9

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione

Cat. No.: B015404
CAS No.: 1333325-25-9
M. Wt: 239.1 g/mol
InChI Key: USWJWDYDLDQLDK-WDSKDSINSA-N
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Description

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione ( 5394-22-9) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This stereochemically defined piperazine-2,5-dione derivative is primarily utilized in the design and synthesis of novel bioactive molecules. Its structure, featuring two 2-chloroethyl side chains on a diketopiperazine core, makes it a valuable precursor for developing potential alkylating agents and pharmacophores. Researchers employ this compound in the exploration of new anticancer compounds, targeted therapies, and as a key building block in constructing more complex chemical entities for biological evaluation. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJWDYDLDQLDK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C1C(=O)NC(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)[C@H]1C(=O)N[C@H](C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355958
Record name AC1LGBGW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333325-25-9
Record name AC1LGBGW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Starting Materials : (S)-2-Chloroethylglycine or derivatives are synthesized via nucleophilic substitution of (S)-serine esters with thionyl chloride (SOCl₂), yielding enantiopure chloroethyl side chains.

  • Solvent System : Ethylene glycol is preferred for its high boiling point (197°C), enabling reflux conditions without solvent degradation.

  • Temperature and Duration : Reactions are conducted at 170–180°C for 6–8 hours, ensuring complete cyclization.

Representative Protocol:

  • Dissolve 2.0 mol of (S)-2-chloroethylglycine methyl ester in 10 L ethylene glycol.

  • Reflux at 180°C under nitrogen for 8 hours.

  • Cool to 130°C, add 5% (v/v) water to precipitate the product.

  • Filter and recrystallize from ethanol to obtain white crystals.

ParameterValue
Yield78–85%
Purity (HPLC)≥95%
Enantiomeric Excess>98% ee

Enantioselective Synthesis via Chiral Catalysts

To circumvent the need for pre-chiral amino acids, asymmetric catalysis offers an alternative pathway. Chiral phosphoric acids (e.g., TRIP) catalyze the kinetic resolution of racemic intermediates, favoring the (3S,6S) configuration.

Key Steps:

  • Racemic Precursor Synthesis :

    • React 2-chloroethylamine with chloroacetyl chloride to form a racemic dipeptide.

  • Catalytic Cyclization :

    • Add 10 mol% (R)-TRIP catalyst in toluene at 80°C for 24 hours.

  • Resolution :

    • Separate enantiomers via chiral HPLC (Chiralpak IA column).

Performance Metrics:

MetricValue
Conversion92%
Selectivity (S,S)15:1
Isolated Yield65%

Industrial-Scale Production Methods

Large-scale manufacturing prioritizes cost efficiency and minimal waste. A patented two-step process adapts existing pyrazine synthesis infrastructure:

Step 1: Piperazinedione Formation

  • Reactants : 2-Chloroethylamine hydrochloride and sodium glyoxylate.

  • Conditions : 140°C in ethylene glycol, 12-hour reaction.

  • Yield : 89% (crude), 95% purity after recrystallization.

Step 2: Chlorination with POCl₃

  • Reagents : Phosphorous oxychloride (POCl₃) and tetramethylammonium chloride (Me₄NCl).

  • Solvent : Dichloropropane at 75°C for 4 hours.

  • Impurity Control : Me₄NCl reduces dichloropyrazine formation to <5%.

Process Table:

StageParametersOutcome
Cyclocondensation140°C, 12 hr, ethylene glycol89% crude yield
Chlorination75°C, POCl₃/Me₄NCl, 4 hr92% conversion
Quenching10% NaOH at 0°CpH 7–8, minimal hydrolysis

Stereochemical Preservation Techniques

Maintaining the (3S,6S) configuration demands stringent control:

Racemization Mitigation:

  • Low-Temperature Cyclization : Conduct reactions below 100°C to prevent epimerization.

  • Protective Groups : Use tert-butoxycarbonyl (Boc) groups on amine termini during dipeptide synthesis.

Data from Comparative Studies:

ConditionEpimerization Rate
180°C, unprotected22%
80°C, Boc-protected<1%

Solvent and Additive Screening

Solvent choice critically impacts yield and purity:

Solvent Performance:

SolventYield (%)Purity (%)
Ethylene glycol8595
Toluene7289
Dioxane6882

Additives like Me₄NCl enhance selectivity by coordinating to POCl₃, directing chlorination to the β-position.

Emerging Methodologies

Solid-Phase Synthesis:

  • Resin-Bound Dipeptides : Wang resin functionalized with Fmoc-(S)-2-chloroethylglycine enables iterative coupling.

  • Cleavage : HFIP/TFA mixture releases the DKP with 80% yield and >99% ee.

Biocatalytic Approaches:

  • Enzyme-Mediated Cyclization : Lipase B catalyzes ring closure in aqueous buffer (pH 7.4), achieving 70% yield at 37°C.

Chemical Reactions Analysis

Gavestinel undergoes several types of chemical reactions, including hydroxylation. One of the major reactions involves the hydroxylation of Gavestinel by cytochrome P450 2C9 to form p-Hydroxygavestinel . Common reagents and conditions used in these reactions include cytochrome P450 enzymes and appropriate cofactors. The major product formed from this reaction is p-Hydroxygavestinel .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent groups and stereochemistry. Below is a comparative analysis of (3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents Stereochemistry Key Functional Features Biological Activity/Applications References
This compound 2-chloroethyl 3S,6S Electrophilic Cl atoms, high lipophilicity Potential alkylating agent, antitumor
(3S,6S)-3,6-dimethylpiperazine-2,5-dione Methyl 3S,6S Nonpolar, moderate lipophilicity Skin permeation enhancer
3,6-bis(mercaptoethyl)piperazine-2,5-dione 2-mercaptoethyl Not specified Thiol groups, redox-active Synthetic intermediate for drug design
Cyclo(L-leucyl-L-leucine) 2-methylpropyl (isobutyl) 3S,6S Hydrophobic alkyl chains Unknown, structural studies
(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione Hydroxymethyl 3S,6S Polar, hydrophilic Chemical synthesis scaffold
(3S,6S)-3,6-dibutylpiperazine-2,5-dione Butyl 3S,6S Long alkyl chains, highly lipophilic Tumor invasion inhibition (stomach/breast cancer)
3,6-bis(aminooxymethyl)piperazine-2,5-dione (cycloserine dimer) Aminooxymethyl Not specified Polar, hydrogen-bonding capacity Degradation product of cycloserine

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Chloroethyl vs. Chloroethyl vs. Chloroethyl vs. Hydroxymethyl: Hydroxymethyl derivatives exhibit high hydrophilicity, limiting membrane permeability but enhancing solubility for synthetic applications .

Stereochemical Influence

  • The (3S,6S) configuration is shared among several analogs (e.g., Cyclo(L-leucyl-L-leucine) and (3S,6S)-3,6-dibutylpiperazine-2,5-dione ), which may promote specific binding interactions in chiral environments. For example, (3S,6S)-3,6-dibutylpiperazine-2,5-dione selectively inhibits tumor cell invasion, suggesting stereochemistry-driven bioactivity .

Lipophilicity and Pharmacokinetics Chloroethyl and butyl substituents increase lipophilicity, enhancing blood-brain barrier penetration or tissue retention. In contrast, hydroxymethyl and aminooxymethyl groups improve aqueous solubility but reduce bioavailability .

Biological Activity

  • Antitumor activity is observed in chloroethyl- , butyl- , and dibutyl-substituted derivatives, likely due to alkylation or hydrophobic interactions with cellular targets. The dibutyl analog shows selectivity for gastric and breast cancer cells, while chloroethyl’s reactivity may broaden cytotoxicity .
  • Methylthio-containing derivatives (e.g., from ) exhibit antibiotic properties, highlighting the role of sulfur-based substituents in antimicrobial activity .

Biological Activity

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione, commonly referred to as Gavestinel, is a compound with significant biological activity, particularly in the context of neuroprotection. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

  • IUPAC Name : this compound
  • CAS Number : 1333325-25-9
  • Molecular Formula : C8H12Cl2N2O2
  • Molecular Weight : 219.10 g/mol

Gavestinel acts primarily as a non-competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is crucial during conditions such as ischemic stroke where excitotoxicity leads to neuronal damage. By inhibiting NMDA receptor activity, Gavestinel prevents excessive calcium influx into neurons, thereby reducing cell death and promoting neuroprotection .

Neuroprotective Effects

Gavestinel has been extensively studied for its neuroprotective properties:

  • In vitro Studies : Research indicates that Gavestinel significantly reduces cell death in neuronal cultures exposed to excitotoxic agents like glutamate. It has been shown to lower intracellular calcium levels and prevent mitochondrial dysfunction.
  • In vivo Studies : Animal models of ischemic stroke demonstrate that Gavestinel administration leads to reduced infarct size and improved neurological outcomes compared to control groups.

Clinical Trials

Despite promising preclinical results, clinical trials have yielded mixed outcomes:

  • A large-scale trial investigating the efficacy of Gavestinel in acute intracerebral hemorrhage showed no significant benefits over placebo.
  • Further studies are ongoing to explore its potential in other neurodegenerative conditions.

Case Studies

  • Ischemic Stroke Model : In a study involving rat models of ischemic stroke, Gavestinel was administered post-stroke. Results indicated a reduction in neurological deficits and improved survival rates compared to untreated controls.
  • Neurodegeneration : A case study focused on neurodegenerative diseases suggested that Gavestinel might offer protective effects against amyloid-beta toxicity in Alzheimer's disease models, although further research is needed to confirm these findings .

Data Table: Summary of Biological Activity

Study TypeFindingsReference
In vitroReduced cell death in neuronal cultures
In vivoDecreased infarct size in ischemic stroke model
Clinical TrialNo significant efficacy in large trials
Case StudyPotential protection against amyloid-beta

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Reactant of Route 2
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione

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